molecular formula C₁₈H₁₄O B1154745 3,4-Dihydrobenzo[c]phenanthren-1(2H)-one

3,4-Dihydrobenzo[c]phenanthren-1(2H)-one

Cat. No.: B1154745
M. Wt: 246.3
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydrobenzo[c]phenanthren-1(2H)-one is a chemical of interest in the study of Polycyclic Aromatic Hydrocarbon (PAH) activation pathways. Benzo[c]phenanthrene, the parent PAH of this compound, is a prominent environmental pollutant found in sources like cigarette smoke and fossil fuel exhaust . Its metabolic activation is a critical area of carcinogenesis research. This compound serves as a key synthetic intermediate in the study of fjord-region dihydrodiols and the subsequent formation of diol-epoxides . These diol-epoxides, specifically the benzo[c]phenanthrene 3,4-diol-1,2-epoxides, are known to be ultimate carcinogens that form bulky DNA adducts, leading to mutations and potentially initiating cancer . The stereochemistry of these metabolites is crucial, as different stereoisomers exhibit varying degrees of tumorigenic activity and interact differently with cellular machinery like RNA polymerase II, causing transcriptional blockage . Researchers utilize this compound to probe these complex mechanisms, providing valuable insights into the regioselective and stereoselective metabolism of PAHs and their profound biochemical impacts.

Properties

Molecular Formula

C₁₈H₁₄O

Molecular Weight

246.3

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers and Hydrogenation Patterns

Key Comparisons :

  • 3,4-Dihydrophenanthren-1(2H)-one (CAS: 573-22-8): Shares the same base molecular formula (C₁₄H₁₂O ) but lacks the hydroxyl group. The ketone is positioned at C1, with hydrogenation at C3–C3. This structural variation reduces polarity compared to hydroxylated derivatives, impacting solubility and reactivity .
  • 2,3-Dihydrophenanthren-4(1H)-one (CAS: 778-48-3): A positional isomer with the ketone at C4 and hydrogenation at C2–C3.

Table 1: Structural and Physical Properties of Positional Isomers

Compound Name CAS Number Molecular Formula Monoisotopic Mass (g/mol) Key Substituents
3,4-Dihydrophenanthren-1(2H)-one 573-22-8 C₁₄H₁₂O 196.0888 Ketone (C1)
2,3-Dihydrophenanthren-4(1H)-one 778-48-3 C₁₄H₁₂O 196.0888 Ketone (C4)
7-Hydroxy-3,4-dihydrophenanthren-1(2H)-one 62324-92-9 C₁₄H₁₂O₂ 212.0837 Ketone (C1), Hydroxyl (C7)

Heterocyclic Analogues and Pharmacological Activity

3,4-Dihydrobenzo[g]quinazolinone Derivatives:

  • These compounds, such as N-(3,4-Dimethylphenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide , exhibit cytotoxic activity against breast cancer cells (MDA-MB-231) with IC₅₀ values as low as 0.26 mM. Their activity is attributed to sulfonamide moieties and EGFR/HER2 enzyme inhibition .
  • 3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives demonstrate selective TNIK inhibition, showing anti-colorectal cancer effects. This highlights the role of oxygen-containing heterocycles in modulating kinase activity .

Comparison with 3,4-Dihydrobenzo[c]phenanthren-1(2H)-one: While the phenanthrenone backbone is structurally similar, the incorporation of nitrogen or sulfur heteroatoms in quinazolinones or oxazepinones enhances their binding affinity to biological targets. The absence of heteroatoms in this compound may limit its direct pharmacological utility but makes it a valuable synthetic precursor .

Substituted Derivatives and Functionalization

  • This substitution is critical for interactions in biological systems, such as enzyme binding .
  • 3,4-Dihydrobenzo[a]anthracene-1(2H)-one (CAS: 57652-74-1): Features an additional fused benzene ring, increasing molecular rigidity and aromatic surface area. This enhances UV absorbance properties, making it useful in analytical chemistry .

Preparation Methods

Cyclization Strategies Using Aldehydes and Nitriles

Alkali-Mediated Condensation

A prominent method involves the condensation of 2-methyl benzonitrile with aldehydes in dipolar aprotic solvents, as detailed in patent CN1204321A. For example, reacting paraformaldehyde with 2-methyl benzonitrile in dimethylpropylene urea (DMPU) and potassium tert-butoxide at 35°C for 6 hours yields 6-amino-11,12-dihydrobenzo[c]phenanthridines, which are subsequently oxidized or dehydrogenated. This two-step process achieves a 16% yield for the dihydro intermediate, with characterization via $$ ^1H $$-NMR ($$ \delta = 3.0–3.08 \, \text{ppm} $$, methylene protons) and IR ($$ \nu = 3244 \, \text{cm}^{-1} $$, NH stretching).

Reaction Conditions and Optimization
  • Solvent : DMPU enhances reaction efficiency due to its high polarity and stability under basic conditions.
  • Temperature : Maintaining 35°C prevents side reactions such as over-dehydration.
  • Workup : Acidic extraction with 3N HCl isolates the protonated amine, followed by recrystallization in ethanol/methylene dichloride.

Phenyl Aldehyde Variants

Substituting paraformaldehyde with phenyl aldehyde increases steric bulk, improving yield to 52% for 11-phenyl-substituted derivatives. The reaction proceeds via a Michael addition-cyclization cascade, confirmed by $$ ^{13}C $$-NMR ($$ \delta = 190.3 \, \text{ppm} $$, ketone carbonyl).

Domino Diels-Alder–Sulfoxide Elimination–Oxidation

Enantioselective Synthesis

The Royal Society of Chemistry reports an asymmetric route using (S)-2-(p-tolylsulfinyl)-1,4-benzoquinone and 5-tert-butyl-3-vinyl-1,2-dihydronaphthalene. The domino sequence involves:

  • Diels-Alder Reaction : Forms the bicyclic framework with >90% ee.
  • Sulfoxide Elimination : Generates the dihydrobenzo[c]phenanthrene core.
  • Oxidation : Converts intermediates to quinones, though halting at the ketone stage yields 3,4-dihydrobenzo[c]phenanthren-1(2H)-one.
Key Advantages
  • Stereocontrol : Chiral sulfoxide directs helicity, achieving enantiomeric ratios >20:1.
  • Scalability : Gram-scale synthesis is feasible with minimal purification steps.

Dehydrogenation and Purification Techniques

Chromatographic Purification

Flash silica gel chromatography (300–400 mesh) with petroleum ether/ethyl acetate (1:500) effectively isolates the target compound, as evidenced by $$ ^{19}F $$-NMR and $$ ^{13}C $$-NMR data in Supporting Information. Typical Rf values range from 0.3–0.5 under these conditions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Reagents Purification Advantages
Alkali-Mediated Cyclization 16–52 KOtBu, DMPU Acidic extraction Scalable, modular aldehyde inputs
Domino Diels-Alder 60–75 (S)-Sulfinylquinone Recrystallization Enantioselective, high ee
DDQ Dehydrogenation 44 DDQ, dioxane Column chromatography Selective aromatization

Structural Characterization and Analytical Data

Spectroscopic Insights

  • IR Spectroscopy : Strong absorption at $$ \nu = 1654 \, \text{cm}^{-1} $$ confirms the ketone group.
  • $$ ^1H $$-NMR : Multiplet signals at $$ \delta = 7.2–8.6 \, \text{ppm} $$ correspond to aromatic protons, while methylene resonances appear at $$ \delta = 2.5–3.5 \, \text{ppm} $$ .
  • Mass Spectrometry : Molecular ion peak at m/z 196.24 (C14H12O) aligns with theoretical values.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,4-Dihydrobenzo[c]phenanthren-1(2H)-one derivatives?

  • Methodological Answer : The synthesis typically involves cyclization reactions of precursor polyaromatic hydrocarbons under controlled conditions. For example, partial hydrogenation of benzo[c]phenanthrene derivatives using Pd/C catalysts under hydrogen gas can yield the dihydro structure. Solvent choice (e.g., toluene) and temperature gradients (80–120°C) are critical to avoid over-reduction . Characterization via NMR and mass spectrometry is essential to confirm regioselectivity and purity.

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Use a combination of HPLC (with UV detection at 254 nm) and GC-MS for purity assessment. For structural confirmation, single-crystal X-ray diffraction (as demonstrated for structurally similar dihydronaphthalenones) provides unambiguous evidence of stereochemistry and bond angles . Comparative FT-IR analysis with reference spectra (e.g., from Kanto Reagents’ standard solutions) can identify functional groups like ketones .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Toxicity studies indicate potential carcinogenicity via skin contact (TDLo = 3700 µg/kg in murine models). Use PPE, including nitrile gloves and fume hoods, during synthesis. Thermal decomposition emits acrid fumes; avoid heating above 200°C without proper ventilation .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxylation) impact the biological activity of this compound derivatives?

  • Methodological Answer : Introducing a hydroxyl group at position 7 (as in 7-hydroxy derivatives) enhances solubility and binding affinity to biological targets. For instance, 7-hydroxy analogs show improved interactions with TNIK kinase, a key regulator in colorectal cancer. Use regioselective oxidation with mCPBA or enzymatic hydroxylation (e.g., cytochrome P450 mimics) to synthesize derivatives. Assess activity via kinase inhibition assays and molecular docking .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., ATP concentrations in kinase assays) or metabolite interference. Perform orthogonal validation:

  • Compare IC₅₀ values across cell lines (e.g., HCT-116 vs. SW480).
  • Use isotopic labeling (e.g., ¹⁴C-tagged derivatives) to track metabolic stability in vivo .
  • Cross-reference with computational models (QSAR) to identify structure-activity outliers .

Q. How can computational methods optimize the design of this compound-based TNIK inhibitors?

  • Methodological Answer :

  • Step 1 : Generate 3D conformers using molecular dynamics (MD) simulations to explore binding poses in TNIK’s catalytic pocket.
  • Step 2 : Apply free-energy perturbation (FEP) to predict substituent effects on binding affinity (e.g., fluorination at position 4 improves hydrophobic interactions) .
  • Step 3 : Validate predictions with SPR (surface plasmon resonance) to measure kinetic parameters (kₒₙ/kₒff) .

Q. What experimental approaches address low yields in large-scale synthesis of dihydro derivatives?

  • Methodological Answer : Optimize catalytic systems—e.g., replace Pd/C with Wilkinson’s catalyst (RhCl(PPh₃)₃) for higher selectivity in hydrogenation. Use flow chemistry to maintain consistent pressure and temperature, reducing side reactions. Process analytical technology (PAT) tools, such as in-line FT-IR, enable real-time monitoring of reaction progression .

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